![molecular formula C10H12O4S B3030175 Methyl 2-methyl-4-(methylsulfonyl)benzoate CAS No. 875895-64-0](/img/structure/B3030175.png)
Methyl 2-methyl-4-(methylsulfonyl)benzoate
Overview
Description
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzoate moiety, which consists of a benzene ring with a methoxy group and a methylsulfonyl group attached to it. The presence of the methylsulfonyl group suggests that this compound may have interesting chemical and physical properties, as well as potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related methylsulfonyl benzoate compounds has been explored in several studies. For instance, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been developed, which involves the reduction, methylation, oxidation, and purification of 4-methylbenzenesulfonyl chloride, resulting in a high purity product suitable for large-scale production . Additionally, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene through nitration and oxygenation, indicating the reactivity of the methylsulfonyl group in electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-methyl-4-(methylsulfonyl)benzoate has been determined using X-ray diffraction techniques. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds have been elucidated, revealing details about the conformation and intramolecular interactions, such as sulfur(II)–oxygen(carbonyl) close contacts . These structural insights are crucial for understanding the reactivity and properties of the methylsulfonyl benzoate class of compounds.
Chemical Reactions Analysis
Methylsulfonyl benzoate derivatives participate in various chemical reactions. A study demonstrated the trifluoromethanesulfonic acid-catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Another reaction involves the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols, indicating the potential of methylsulfonyl benzoate derivatives to undergo radical reactions under photocatalysis . These reactions highlight the versatility of methylsulfonyl benzoate compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylsulfonyl benzoate derivatives have been studied through various experimental and theoretical methods. For instance, the crystal and molecular-electronic structure, as well as kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been performed, providing insights into the hydrogen bonding and electronic structure of these molecules . Additionally, the non-linear optical behaviors and other molecular properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, revealing the electrophilic and nucleophilic nature of these compounds .
Scientific Research Applications
Process Optimization
Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, has undergone process optimization to improve yield. This compound is structurally related to Methyl 2-methyl-4-(methylsulfonyl)benzoate and shows the potential for efficient production through reaction condition optimization (Xu, Guo, Li, & Liu, 2018).
Chemical Structure Analysis
The structural analysis of Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide and a compound similar to Methyl 2-methyl-4-(methylsulfonyl)benzoate, reveals crucial insights into its chemical properties and potential applications (Kimura & Hourai, 2005).
Intermediate in Pharmaceutical Synthesis
Compounds like Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the synthesis of Tianeptine, demonstrate the role of similar methylsulfonyl benzoates in pharmaceutical production (Yang Jian-she, 2009).
Photocatalysis in Chemical Synthesis
The study of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the role of photocatalysis in chemical synthesis, indicating the versatility of methylsulfonyl benzoates in advanced chemical reactions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photorearrangement in Organic Chemistry
The photorearrangement of compounds like 4′-Tolyl-2-methylsulfono-thio-benzoate, which undergoes a unique photorearrangement to form 2-methyl-thiaxanthone, illustrates the potential of methylsulfonyl benzoates in the study of light-induced chemical transformations (Martens & Praefcke, 1974).
Photoinduced Sulfonylation
The development of 3-(methylsulfonyl)benzo[ b]thiophenes through a photoinduced sulfonylation process involving methylsulfonyl compounds highlights innovative applications in organic synthesis (Gong, Wang, Ye, & Wu, 2019).
Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
It is known that many sulfonyl compounds interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Sulfonyl compounds are often involved in various biochemical reactions, including those related to protein synthesis and enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl 2-methyl-4-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHCANJHJUCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693816 | |
Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(methylsulfonyl)benzoate | |
CAS RN |
875895-64-0 | |
Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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